N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide
Description
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a pyrazole ring and a pteridine derivative
Properties
Molecular Formula |
C17H21N7O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C17H21N7O2S/c1-10(2)4-7-24-16(26)14-15(19-6-5-18-14)21-17(24)27-9-13(25)20-12-8-11(3)22-23-12/h5-6,8,10H,4,7,9H2,1-3H3,(H2,20,22,23,25) |
InChI Key |
BEQPGVUWDWTPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The pteridine derivative is synthesized separately, often through condensation reactions involving appropriate amines and aldehydes. The final step involves coupling the pyrazole and pteridine derivatives through a sulfanyl linkage under controlled conditions, such as using a base catalyst and moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base catalyst and are conducted at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide: shares structural similarities with other pyrazole and pteridine derivatives.
Sulfur-containing compounds: Similar to thiosulfate and other sulfur-based compounds, it can undergo oxidation and reduction reactions
Uniqueness
Structural Complexity: The combination of a pyrazole ring and a pteridine derivative with a sulfanyl linkage makes it unique.
Versatility: Its ability to undergo various chemical reactions and form stable complexes enhances its applicability in different fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
